Dimethyl {2-(4-chlorobenzyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents, amines, and phosphonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates and oxazole derivatives, such as:
- DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
What sets DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18ClN2O5P |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H18ClN2O5P/c1-22-26(21,23-2)17-16(19-11-14-4-3-9-24-14)25-15(20-17)10-12-5-7-13(18)8-6-12/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
MVHQSMJYMRLVQD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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